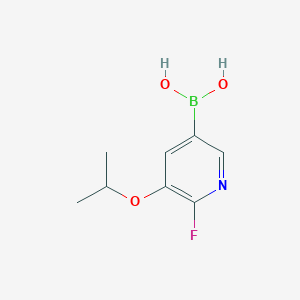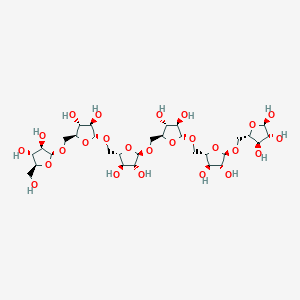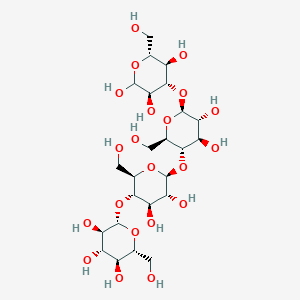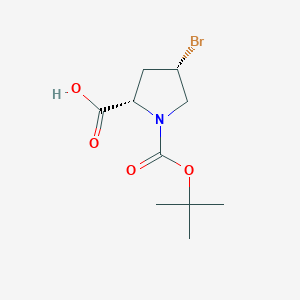
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride (ETC) is an organic compound that is widely used in scientific research. It is a versatile molecule that can be used in a variety of laboratory experiments and is known for its unique properties. ETC has been used in various fields such as chemistry, biology, and pharmacology. It has been studied extensively in order to understand its biochemical and physiological effects and its potential therapeutic applications.
Applications De Recherche Scientifique
New Isoquinoline Ring Synthesis
Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, when treated with Li2PdCl4, undergoes cyclopalladation at C(6). This process leads to a sequence constituting a new synthesis of the isoquinoline ring, with functionalized substituents at C(3) and C(4) (Barr, Dyke, & Quessy, 1983).
Synthesis and Antiviral Activity
Compounds including 6-hydroxy-1-methyl-7-pyridin-3-yl-4,5-dihydropyrrolo[4,3,2-de]isoquinolin-3(1H)-ones were synthesized and their antiviral activity was studied. However, they were not notably active against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV) (Ivashchenko et al., 2014).
Analgesic and Spasmolytic Properties
Substituted 1-methyl-3,4-dihydro-isoquinolines were converted to compounds showing interesting analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).
Reactions with Nitrogen-Centered Nucleophiles
Ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates reacted with active nitrogen-centered nucleophiles, resulting in the opening of the pyrrole ring and the formation of various compounds (Surikova, Mikhailovskii, Polygalova, & Vakhrin, 2008).
Synthesis of New Substituted Acetamide Derivatives
Ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate was used to synthesize dihydroisoquinoline carboxamides, leading to new substituted amino- and sulfanylamides of tetrahydroisoquinoline series (Aghekyan & Panosyan, 2016).
X-ray Crystal Structure Analysis
Ethyl 2-amino-1-oxo-inden-3-carboxylate's structure was confirmed by X-ray crystallographic analysis, providing insights into its chemical structure (Kirby, Mcguigan, Mackinnon, & Mallinson, 1985).
Antibacterial Agents
Ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives was studied for potential antibacterial applications. The compounds showed moderate antibacterial activity (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Synthesis of Novel Quinones
The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, a new class of quinones, was reported, expanding the range of known quinone compounds (Jacobs, Deblander, Kesteleyn, Tehrani, & Kimpe, 2008).
Propriétés
IUPAC Name |
ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFNCZWJHGMHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate](/img/structure/B1446401.png)
![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)

![1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1446407.png)



![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)
amino}acetic acid](/img/structure/B1446419.png)
